molecular formula C7H11N3O B144800 1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 129027-65-2

1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B144800
CAS No.: 129027-65-2
M. Wt: 153.18 g/mol
InChI Key: UMAJZZHMXMIDID-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Drug Development

Triazole derivatives, including those related to 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, have been the focus of extensive research due to their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral agents, and their activity against several neglected diseases. The triazole core is a significant component in drug design, contributing to the development of new chemical entities and pharmaceuticals. The preparation of triazole derivatives emphasizes the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Material Science and Corrosion Inhibition

In the realm of material science, 1,2,3-triazole derivatives, including those related to 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. The 1,2,3-triazole ring's stability and ability to engage in various interactions make these compounds suitable for this application. Their efficiency as corrosion inhibitors has been evaluated through electrochemical impedance spectroscopy, demonstrating their potential in protecting metals against corrosion in different acidic media (Hrimla et al., 2021).

Synthetic Applications

The synthetic versatility of 1,2,3-triazole derivatives is notable, with various synthetic routes being explored for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The click chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a pivotal method for constructing these compounds. This methodology is celebrated for its simplicity, high selectivity, and ability to generate compounds with a broad spectrum of biological activities. The exploration of copper and non-copper catalysts, different solvents, and substrates has enriched the synthetic chemist's toolkit, offering pathways to new biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Safety and Hazards

The safety information for “1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde” indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

1-tert-butyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJZZHMXMIDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129027-65-2
Record name 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde
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